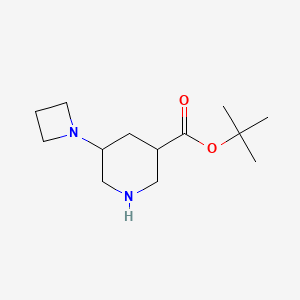![molecular formula C7H13ClO B13166261 [(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
[(3-Chloropropoxy)methyl]cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chloropropoxy)methyl]cyclopropane is an organic compound with the molecular formula C7H13ClO. It is characterized by a cyclopropane ring attached to a chloropropoxy group via a methylene bridge.
Méthodes De Préparation
The synthesis of [(3-Chloropropoxy)methyl]cyclopropane typically involves the reaction of cyclopropane derivatives with chloropropyl reagents. One common method is the nucleophilic substitution reaction where a cyclopropylmethanol reacts with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Analyse Des Réactions Chimiques
[(3-Chloropropoxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropoxy group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cyclopropylmethanol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would produce cyclopropylmethanol .
Applications De Recherche Scientifique
[(3-Chloropropoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [(3-Chloropropoxy)methyl]cyclopropane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
[(3-Chloropropoxy)methyl]cyclopropane can be compared with other similar compounds such as:
Cyclopropylmethanol: Lacks the chloropropoxy group, making it less reactive in substitution reactions.
3-Chloropropylcyclopropane: Similar structure but without the methylene bridge, leading to different reactivity and applications.
Cyclopropylmethyl chloride: Contains a chloride group directly attached to the cyclopropane ring, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a chloropropoxy group, providing a balance of reactivity and stability that is valuable in various applications .
Propriétés
Formule moléculaire |
C7H13ClO |
|---|---|
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
3-chloropropoxymethylcyclopropane |
InChI |
InChI=1S/C7H13ClO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6H2 |
Clé InChI |
OBJCBMBXEQBZQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)










